molecular formula C18H18ClNO8 B15295137 Ethyl 3-chloro-2-[2-(2,5-dihydroxy-4-methoxyanilino)-2-oxoethyl]-4,6-dihydroxybenzoate

Ethyl 3-chloro-2-[2-(2,5-dihydroxy-4-methoxyanilino)-2-oxoethyl]-4,6-dihydroxybenzoate

Cat. No.: B15295137
M. Wt: 411.8 g/mol
InChI Key: RULSXWFZXUOCOD-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2-[2-(2,5-dihydroxy-4-methoxyanilino)-2-oxoethyl]-4,6-dihydroxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester structure with multiple hydroxyl and methoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-2-[2-(2,5-dihydroxy-4-methoxyanilino)-2-oxoethyl]-4,6-dihydroxybenzoate typically involves multi-step organic reactions One common approach is the esterification of 3-chloro-4,6-dihydroxybenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like recrystallization, and continuous monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-2-[2-(2,5-dihydroxy-4-methoxyanilino)-2-oxoethyl]-4,6-dihydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 3-chloro-2-[2-(2,5-dihydroxy-4-methoxyanilino)-2-oxoethyl]-4,6-dihydroxybenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-2-[2-(2,5-dihydroxy-4-methoxyanilino)-2-oxoethyl]-4,6-dihydroxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-chloro-4,6-dihydroxybenzoate: Lacks the 2-(2,5-dihydroxy-4-methoxyanilino)-2-oxoethyl group.

    Ethyl 2-(2,5-dihydroxy-4-methoxyanilino)-4,6-dihydroxybenzoate: Lacks the chloro group.

Uniqueness

Ethyl 3-chloro-2-[2-(2,5-dihydroxy-4-methoxyanilino)-2-oxoethyl]-4,6-dihydroxybenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18ClNO8

Molecular Weight

411.8 g/mol

IUPAC Name

ethyl 3-chloro-2-[2-(2,5-dihydroxy-4-methoxyanilino)-2-oxoethyl]-4,6-dihydroxybenzoate

InChI

InChI=1S/C18H18ClNO8/c1-3-28-18(26)16-8(17(19)13(24)6-12(16)23)4-15(25)20-9-5-11(22)14(27-2)7-10(9)21/h5-7,21-24H,3-4H2,1-2H3,(H,20,25)

InChI Key

RULSXWFZXUOCOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1O)O)Cl)CC(=O)NC2=CC(=C(C=C2O)OC)O

Origin of Product

United States

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